molecular formula C5H7F2NO B1396180 5,5-Difluoropiperidin-2-one CAS No. 1255666-50-2

5,5-Difluoropiperidin-2-one

Cat. No. B1396180
M. Wt: 135.11 g/mol
InChI Key: GAGZNRUIVHZKQV-UHFFFAOYSA-N
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Description

5,5-Difluoropiperidin-2-one is a chemical compound with the molecular formula C5H7F2NO . It has a molecular weight of 135.11 g/mol . The compound is solid at room temperature .


Molecular Structure Analysis

The IUPAC name for 5,5-Difluoropiperidin-2-one is 5,5-difluoropiperidin-2-one . The InChI representation is InChI=1S/C5H7F2NO/c6-5(7)2-1-4(9)8-3-5/h1-3H2,(H,8,9) . The Canonical SMILES representation is C1CC(CNC1=O)(F)F .


Physical And Chemical Properties Analysis

5,5-Difluoropiperidin-2-one has a molecular weight of 135.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 135.04957017 g/mol . The topological polar surface area is 29.1 Ų . The compound has a heavy atom count of 9 .

Scientific Research Applications

  • Specific Scientific Field: Pharmaceuticals
  • Summary of the Application: 5,5-Difluoropiperidin-2-one is used in the synthesis of pharmaceutical compounds . One specific application is in the creation of a compound that inhibits Dipeptidyl Peptidase-IV (DPP IV), which is useful in treating diabetes .
  • Results or Outcomes: The compound synthesized using 5,5-Difluoropiperidin-2-one exhibits superior inhibitory activity against DPP IV . This makes it useful as an agent for treating diabetes, particularly type II diabetes .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H320, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

5,5-difluoropiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO/c6-5(7)2-1-4(9)8-3-5/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGZNRUIVHZKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Difluoropiperidin-2-one

CAS RN

1255666-50-2
Record name 5,5-difluoropiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
KM Andrews, DA Beebe, JW Benbow, DA Boyer… - Bioorganic & medicinal …, 2011 - Elsevier
A 3-amino-4-substituted pyrrolidine series of dipeptidyl peptidase IV (DPP-4) inhibitors was rapidly developed into a candidate series by identification of a polar valerolactam …
Number of citations: 21 www.sciencedirect.com
ZP Bao, Y Zhang, LC Wang, XF Wu - Science China Chemistry, 2023 - Springer
Fluorinated heterocycles play a vital role in pharmaceutical and agrochemical industries. Hence, rapid and efficient construction of fluorinated heterocycles remains highly demanded. …
Number of citations: 8 link.springer.com
DW Widlicka, A Gontcharov, R Mehta… - … Process Research & …, 2019 - ACS Publications
Manufacture of an EGFR inhibitor required the asymmetric synthesis of a key 3,4-trans-substituted pyrrolidine suitable for pilot-plant scale. The initial synthetic route utilized reagents …
Number of citations: 5 pubs.acs.org
L Guasch, MJ Ojeda, N González-Abuín, E Sala… - 2012 - journals.plos.org
Background There has been great interest in determining whether natural products show biological activity toward protein targets of pharmacological relevance. One target of particular …
Number of citations: 47 journals.plos.org
BM Shah, P Modi, P Trivedi - Current Medicinal Chemistry, 2021 - ingentaconnect.com
Background: Diabetes, a metabolic disease, occurs due to a decreased or no effect of insulin on the blood glucose level. The current oral medications stimulate insulin release, increase …
Number of citations: 4 www.ingentaconnect.com
Y Liu, Y Hu, T Liu - Current medicinal chemistry, 2012 - ingentaconnect.com
Dipeptidyl peptidase 4 (DPP-4), a substrate-specific serine protease, has been validated as a promising drug target for the treatment of type 2 diabetes. DPP-4 inhibitors significantly …
Number of citations: 52 www.ingentaconnect.com
R Costante, A Stefanucci, S Carradori… - Expert Opinion on …, 2015 - Taylor & Francis
Introduction: Dipeptidyl peptidase 4 (DPP-4) is a serine protease, which catalyzes the hydrolytic process of the amide bond X-Ala or X-Pro at the N-terminus of peptides. This enzyme is …
Number of citations: 27 www.tandfonline.com
SS Fatahala, S Mahgub, H Taha… - Journal of Enzyme …, 2018 - Taylor & Francis
Abstract Pyrrolopyrimidin-4-ylidene-malononitriles IIa–d were prepared as important intermediates for preparation of a new series of spiro-pyrrolopyrimidines. These intermediates …
Number of citations: 16 www.tandfonline.com
X Deng, MS Tavallaie, R Sun, J Wang, Q Cai… - Bioorganic …, 2020 - Elsevier
Incretin pathway plays an important role in the development of diabetes medications. Interventions in DPP-4 and GLP-1 receptor have shown remarkable efficacy in experimental and …
Number of citations: 11 www.sciencedirect.com
II Panchal, DJ Sen, B Prajapati, SK Shah - academia.edu
Type 2 diabetes is metabolic disorder characterized by insulin resistance at peripheral target tissues and pancreatic β-cell dysfunction. Fluorine is an element of a wide range of modern …
Number of citations: 0 www.academia.edu

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